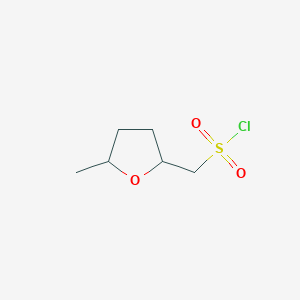
(5-METHYLOXOLAN-2-YL)METHANESULFONYL CHLORIDE, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-METHYLOXOLAN-2-YL)METHANESULFONYL CHLORIDE, Mixture of diastereomers” is a chemical compound with the CAS Number: 1548474-19-6 . It has a molecular weight of 198.67 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11ClO3S/c1-5-2-3-6(10-5)4-11(7,8)9/h5-6H,2-4H2,1H3 . This indicates that the compound has a molecular structure consisting of 6 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 198.67 . The InChI code for this compound is 1S/C6H11ClO3S/c1-5-2-3-6(10-5)4-11(7,8)9/h5-6H,2-4H2,1H3 .Applications De Recherche Scientifique
Chemical Synthesis and Characterization :
- The compound has been used in the synthesis of complex chemical structures. For example, Upadhyaya et al. (1997) described its role in synthesizing 1-methyl-6,9-epoxy-9-aryl-5,6,9,10-tetrahydro-1H-imidazo [3,2-e] [2H-1,5] oxazocinium methanesulfonates, providing insights into the compound's utility in creating five-membered ketals and methanesulfonates (Upadhyaya et al., 1997).
Material Science Applications :
- In the field of material science, the compound has been used to study the electrochemical properties of vanadium pentoxide films. Su et al. (2001) explored its use in a methanesulfonyl chloride-aluminum chloride ionic liquid, demonstrating its potential in cathode applications and sodium intercalation processes (Su, Winnick, & Kohl, 2001).
Microbial Metabolism Research :
- Research by Kelly and Murrell (1999) delved into the microbial metabolism of methanesulfonic acid, providing insights into its biogeochemical cycling and utilization by diverse aerobic bacteria. This study contributes to understanding the environmental and microbial interactions of related compounds (Kelly & Murrell, 1999).
Surfactant and Vesicle Formation :
- Jaeger et al. (1989) synthesized cleavable double-chain surfactants using derivatives of the compound. Their research into vesicles prepared by sonication highlighted its applications in creating specialized surfactants and vesicles for potential pharmaceutical or industrial uses (Jaeger et al., 1989).
Antibacterial Activity :
- Özdemir et al. (2009) synthesized sulfonamide derivatives and their metal complexes, investigating their antibacterial activities. This study demonstrates the compound's relevance in developing new antibacterial agents (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).
RNA-Cleaving DNA Enzyme Studies :
- Choi et al. (2000) explored the solvolytic reaction of methanesulfonyl chloride, which is relevant to understanding the behavior of RNA-cleaving DNA enzymes (Choi, Han, Lee, Suh, & Choi, 2000).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . These hazard statements indicate that the compound is harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335) . The compound should be handled with appropriate safety measures .
Propriétés
IUPAC Name |
(5-methyloxolan-2-yl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3S/c1-5-2-3-6(10-5)4-11(7,8)9/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGJBIYJDZJKNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


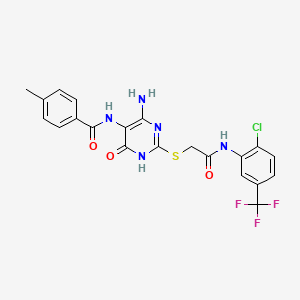
![(3-chlorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2749743.png)
![3-[[1-(Morpholine-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2749745.png)
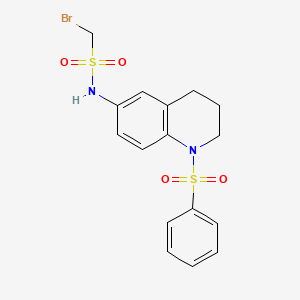
![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2749747.png)

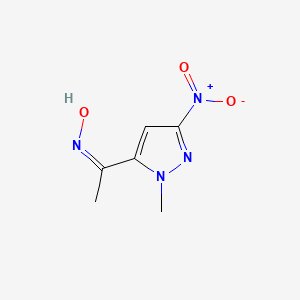
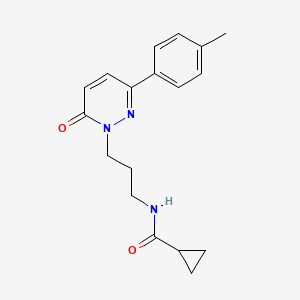
![5-(4-fluorobenzyl)-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2749755.png)

![2-chloro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide hydrochloride](/img/structure/B2749757.png)
![3,5-Difluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]benzenamine](/img/structure/B2749758.png)
